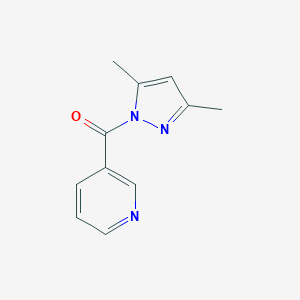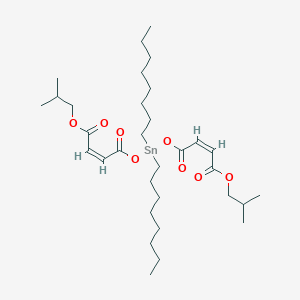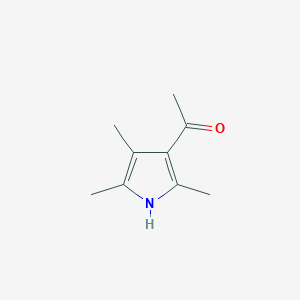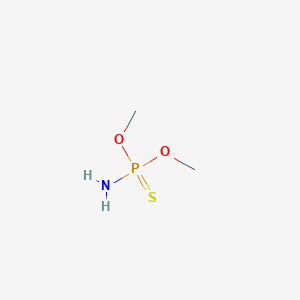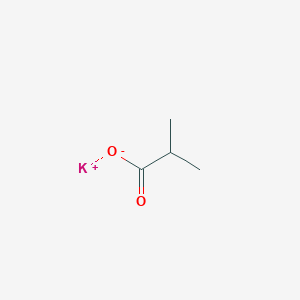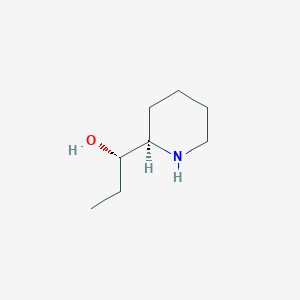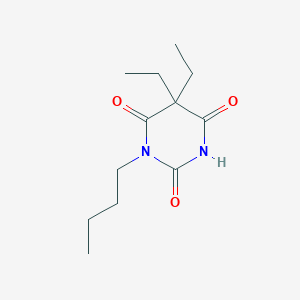
N-n-Butylbarbital
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-n-Butylbarbital, also known as butabarbital, is a barbiturate derivative that has been used as a sedative and hypnotic agent. It was first synthesized in the early 1900s and has since been used in various medical applications.
Wirkmechanismus
Barbiturates such as N-n-Butylbarbital act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. Barbiturates bind to specific sites on GABA receptors, increasing the activity of GABA and leading to sedative and hypnotic effects.
Biochemische Und Physiologische Effekte
N-n-Butylbarbital has been shown to have sedative, hypnotic, and anticonvulsant effects. It can induce sleep and reduce anxiety and tension. However, it can also cause respiratory depression, which can be fatal in high doses. N-n-Butylbarbital has been shown to have a long half-life, which can lead to accumulation in the body and increased risk of overdose.
Vorteile Und Einschränkungen Für Laborexperimente
N-n-Butylbarbital has been used in animal studies to investigate the effects of barbiturates on the central nervous system. It has been shown to be effective in inducing sleep and reducing anxiety in animal models. However, its use in laboratory experiments is limited by its potential for toxicity and the risk of overdose.
Zukünftige Richtungen
Future research on N-n-Butylbarbital could focus on developing safer and more effective barbiturate derivatives for use in medical applications. In addition, studies could investigate the potential for N-n-Butylbarbital to be used as a tool to study the mechanisms of action of barbiturates and their effects on the central nervous system. Finally, research could focus on developing alternative therapies for sleep disorders and anxiety that do not rely on barbiturates.
Conclusion
In conclusion, N-n-Butylbarbital is a barbiturate derivative that has been used in scientific research to study the effects of barbiturates on the central nervous system. It has sedative, hypnotic, and anticonvulsant effects but can also cause respiratory depression and has a long half-life. Future research could focus on developing safer and more effective barbiturate derivatives and alternative therapies for sleep disorders and anxiety.
Synthesemethoden
N-n-Butylbarbital can be synthesized by reacting malonic acid with urea to form barbituric acid, which is then reacted with n-butylamine in the presence of a base such as sodium hydroxide. The resulting product is N-n-Butylbarbital, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-n-Butylbarbital has been used in scientific research as a tool to study the effects of barbiturates on the central nervous system. It has been used in animal studies to investigate the mechanisms of action of barbiturates and their effects on sleep and wakefulness. In addition, N-n-Butylbarbital has been used in studies on the development of tolerance and dependence to barbiturates.
Eigenschaften
CAS-Nummer |
15517-26-7 |
|---|---|
Produktname |
N-n-Butylbarbital |
Molekularformel |
C12H20N2O3 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
1-butyl-5,5-diethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-4-7-8-14-10(16)12(5-2,6-3)9(15)13-11(14)17/h4-8H2,1-3H3,(H,13,15,17) |
InChI-Schlüssel |
RAMUEMRVQRRPDR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
Kanonische SMILES |
CCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
Andere CAS-Nummern |
15517-26-7 |
Synonyme |
N-n-butylbarbital |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



